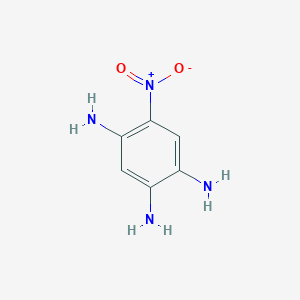

5-Nitrobenzene-1,2,4-triamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Nitrobenzene-1,2,4-triamine is a useful research compound. Its molecular formula is C6H8N4O2 and its molecular weight is 168.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Coordination Chemistry

Synthesis and Stability

Recent studies have highlighted the synthesis of nickel complexes using 5-nitrobenzene-1,2,4-triamine as a ligand. The presence of the nitro group enhances the stability of the compound in air, which is crucial for its application in coordination chemistry. This stability is attributed to the electron-withdrawing nature of the nitro group, which reduces the electron density around the amino groups and prevents oxidation that typically destabilizes similar compounds .

Characterization of Metal Complexes

The coordination of this compound with nickel(II) acetylacetonate has been characterized through various techniques including infrared (IR) spectroscopy and X-ray diffraction. The formation of stable complexes demonstrates the compound's utility as a ligand in metal coordination chemistry. The resulting complexes exhibit unique structural properties that can be tailored by altering the crystallization solvent .

Medicinal Chemistry

Antiviral Activity

this compound derivatives have shown promise in antiviral applications. Research indicates that diarylaniline derivatives related to this compound can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. These derivatives exhibited low effective concentrations (EC50 values) in inhibiting viral strains, suggesting that modifications to the triamine structure could enhance antiviral potency .

Potential in Cancer Therapy

The compound's structural characteristics make it a candidate for developing new therapeutic agents targeting cancer. Its derivatives have been explored for their ability to inhibit epidermal growth factor receptor (EGFR) mutations associated with non-small cell lung cancer (NSCLC). The design of these compounds aims to improve selectivity and reduce toxicity compared to existing treatments .

Material Science

Polymeric Applications

this compound can also serve as a precursor for synthesizing polyamines used in material science. Its stability allows for its use in creating air-stable polymers that can be employed in various applications such as coatings and adhesives. The incorporation of this compound into polymer matrices enhances their mechanical properties and thermal stability .

Case Studies and Research Findings

Propriétés

Numéro CAS |

6635-35-4 |

|---|---|

Formule moléculaire |

C6H8N4O2 |

Poids moléculaire |

168.15 g/mol |

Nom IUPAC |

5-nitrobenzene-1,2,4-triamine |

InChI |

InChI=1S/C6H8N4O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,7-9H2 |

Clé InChI |

YPQHXZUZJLGKGK-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1N)[N+](=O)[O-])N)N |

SMILES canonique |

C1=C(C(=CC(=C1N)[N+](=O)[O-])N)N |

Key on ui other cas no. |

6635-35-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.